molecular formula C4H5NO2 B150501 Methyl cyanoacetate CAS No. 105-34-0

Methyl cyanoacetate

Cat. No.: B150501
CAS No.: 105-34-0
M. Wt: 99.09 g/mol
InChI Key: ANGDWNBGPBMQHW-UHFFFAOYSA-N
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Description

Methyl cyanoacetate (CAS 105-34-0, C₄H₅NO₂) is an organic ester derived from cyanoacetic acid, characterized by the structure CH₃OCOCH₂CN. It is widely utilized in organic synthesis as a versatile building block for constructing heterocycles, pharmaceuticals, and functional materials . Key reactions involving this compound include:

  • Gewald reactions for synthesizing 2-aminothiophenes .
  • Multicomponent reactions to form spirooxindoles, coumarins, and polycyclic systems .
  • Knoevenagel condensations with aldehydes to generate α,β-unsaturated nitriles .

Its reactivity stems from the electron-withdrawing cyano and ester groups, which activate the α-hydrogen for nucleophilic attacks while influencing cyclization pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with sodium cyanide. The reaction proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{OCOCH}_2\text{CN} + \text{NaCl} ] The crude product is then purified through distillation to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the cyanation of methyl chloroacetate. The process involves the use of sodium cyanide as the cyanating agent, followed by purification steps such as distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl cyanoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl cyanoacetate is extensively used in pharmaceutical research for synthesizing various drug candidates. Its applications include:

  • Synthesis of Heterocycles : MCA is pivotal in producing heterocyclic compounds, which are integral to many pharmaceuticals. For instance, it can undergo reactions such as the Knoevenagel condensation with aldehydes to yield compounds with potential therapeutic effects .
  • Drug Development : The compound is utilized as an intermediate in developing drugs targeting neurological disorders and cardiovascular diseases. Its derivatives have shown promise as antimicrobial and anticancer agents .

Case Study: Synthesis of Anticancer Agents

In a study published in Medicinal Chemistry, researchers synthesized novel cyanoacetamide derivatives from this compound, demonstrating significant cytotoxicity against cancer cell lines. The mechanism involved the formation of reactive intermediates that disrupted cellular processes, highlighting MCA's potential in drug development .

Agrochemical Applications

This compound plays a crucial role in the agrochemical industry, particularly in synthesizing pesticides and herbicides. Its derivatives are employed to enhance crop protection and yield.

  • Insecticides and Herbicides : MCA is utilized to produce various agrochemical agents that effectively control pests and weeds, contributing to increased agricultural productivity .

Data Table: Agrochemical Derivatives from this compound

Compound NameTypeApplication
Cyanoacetic acidHerbicideWeed control
1-Cyano-2-methylbutaneInsecticidePest management
MalononitrileIntermediateSynthesis of various agrochemicals

Industrial Applications

In industrial settings, this compound serves multiple roles:

  • UV Absorbers and Stabilizers : It is used as a UV absorber in plastics and coatings, enhancing durability against sunlight exposure .
  • Chemical Synthesis : MCA acts as an intermediate for producing specialty chemicals used across various industries, including flavors and fragrances.

Market Trends and Future Directions

The market for this compound is projected to grow significantly due to its extensive applications across pharmaceuticals, agrochemicals, and specialty chemicals. According to recent market research:

  • The global market was valued at approximately USD 90 billion in 2023 and is expected to reach USD 132.97 billion by 2031, growing at a CAGR of about 5% .
  • Increasing investments in research and development are driving innovation in drug formulations and crop protection products.

Mechanism of Action

The mechanism of action of methyl cyanoacetate involves its participation in various chemical reactions due to the presence of reactive functional groups such as the nitrile and ester groups. These functional groups enable the compound to undergo condensation, reduction, and substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Ethyl Cyanoacetate

Structure: C₅H₇NO₂ (ethyl ester analog). Reactivity Comparison:

  • Ethyl cyanoacetate exhibits similar reactivity to methyl cyanoacetate in Gewald and multicomponent reactions but may alter yields due to steric or electronic effects of the ethyl group. For example: In the synthesis of push-pull chromophores, methyl and ethyl cyanoacetate achieved comparable yields (≥90% vs. ≥91%) under identical conditions . In spirooxindole synthesis, both esters produced polycyclic compounds, but structural differences in products were observed via X-ray diffraction . Applications: Ethyl cyanoacetate is preferred in reactions requiring slower hydrolysis rates due to its larger ester group .

Malononitrile

Structure : C₃H₂N₂ (dinitrile).
Reactivity Comparison :

  • Malononitrile has higher α-hydrogen acidity (pKa ~11) compared to this compound (pKa ~13), making it more reactive in Knoevenagel condensations. For instance: Replacing malononitrile with this compound in a three-component reaction reduced yields from 75% to 25% due to lower acidity . In spirooxindole synthesis, malononitrile formed zwitterionic compounds, while this compound generated neutral polycyclic products . Applications: Malononitrile is favored in reactions requiring rapid enolate formation, such as the synthesis of fluorescent dyes .

Cyanoacetamide

Structure : C₃H₄N₂O (amide derivative).
Reactivity Comparison :

  • The amide group in cyanoacetamide enables hydrogen bonding and distinct cyclization pathways. For example: In naphthyridinone synthesis, this compound formed intermediates with ester groups that cyclized under acidic conditions, whereas cyanoacetamide derivatives underwent decarboxylation . Applications: Cyanoacetamide is used in medicinal chemistry for synthesizing bioisosteres with enhanced solubility .

β-Ketoesters (e.g., Methyl Acetoacetate)

Structure : RCOCOR' (electron-deficient carbonyl).
Reactivity Comparison :

  • β-Ketoesters follow Path A in heterocycle synthesis (e.g., pyridones), while this compound follows Path B (e.g., pyridines) due to differences in electron-withdrawing effects . Applications: β-Ketoesters are ideal for synthesizing six-membered heterocycles, whereas this compound is better suited for fused ring systems .

Data Table: Key Comparisons

Compound Structure Key Reactivity Feature Example Reaction Outcome Yield/Product Difference Reference
This compound CH₃OCOCH₂CN Moderate α-H acidity, ester cyclization Forms polycyclic spirooxindoles 25–91% yields
Ethyl cyanoacetate C₂H₅OCOCH₂CN Similar to methyl, slower hydrolysis Comparable yields in chromophore synthesis ≥90% vs. ≥91%
Malononitrile NCCH₂CN High α-H acidity, rapid enolate formation Zwitterionic spirooxindoles 75% vs. 25% (vs. methyl)
Cyanoacetamide NH₂COCH₂CN Hydrogen bonding, amide cyclization Decarboxylated naphthyridinones Distinct intermediates
β-Ketoesters RCOCOR' Electron-deficient carbonyl reactivity Six-membered heterocycles (pyridones) Pathway divergence

Research Findings and Mechanistic Insights

  • Acidity and Reactivity: this compound’s lower α-hydrogen acidity compared to malononitrile limits its use in reactions requiring strong nucleophiles but enhances selectivity in multicomponent reactions .
  • Steric Effects: The methyl group in this compound reduces steric hindrance compared to ethyl derivatives, favoring compact polycyclic products .
  • Cyclization Pathways: The ester group enables unique cyclizations, such as pyrano[4,3-b]pyridine-2,7-dione formation under acidic conditions .

Biological Activity

Methyl cyanoacetate (MCA) is an important organic compound in the field of synthetic chemistry and has garnered attention for its potential biological activities. This article explores the biological activity of MCA, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is an ester derived from cyanoacetic acid and methanol. Its chemical formula is C4_4H5_5NO2_2, and it features a cyano group (-C≡N) attached to a carbon atom adjacent to a carboxylate group. The structure contributes to its reactivity and biological interactions.

Biological Activity Overview

MCA exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that MCA possesses antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Its effectiveness as an antimicrobial agent makes it a candidate for further development in pharmaceuticals .
  • Mutagenicity : MCA has been identified as a direct-acting mutagen in specific bacterial strains, particularly in Salmonella typhimurium (strain TA 100). This mutagenic property raises concerns regarding its safety and potential implications for human health .
  • Antiproliferative Effects : Preliminary studies suggest that MCA may exhibit antiproliferative effects on certain cancer cell lines. This activity is of interest for developing new cancer therapies that leverage the compound's ability to inhibit cell growth .

The mechanisms through which MCA exerts its biological effects are not fully understood but may involve:

  • Interaction with Cellular Components : The cyano group in MCA can participate in nucleophilic reactions, potentially leading to modifications of cellular macromolecules such as DNA and proteins. This interaction may contribute to its mutagenic properties .
  • Inhibition of Enzymatic Activity : MCA may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and proliferation rates.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that MCA displayed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain .
  • Mutagenicity Testing :
    • In vitro assays indicated that MCA induced mutations in S. typhimurium at concentrations as low as 10 µg/mL, suggesting a strong mutagenic potential .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on MCF-7 breast cancer cells revealed that MCA reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure .

Data Summary Table

Biological ActivityObserved EffectTest Organism/Cell LineReference
AntibacterialSignificant inhibitionE. coli, S. aureus
MutagenicityDirect mutagenS. typhimurium (TA 100)
AntiproliferativeReduced cell viabilityMCF-7 breast cancer cells

Q & A

Basic Research Questions

Q. What catalytic methods are effective for Knoevenagel condensation involving methyl cyanoacetate under solvent-free conditions?

  • This compound undergoes Knoevenagel condensation with malononitrile using calcite or fluorite as catalysts, eliminating the need for solvents. These mineral catalysts offer advantages such as recyclability, mild reaction conditions, and reduced environmental impact. The reaction typically proceeds at room temperature or with mild heating, yielding α,β-unsaturated nitriles .

Q. How can spectroscopic techniques confirm the structure of heterocyclic compounds synthesized from this compound?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical for confirming the formation of pyrazolo[5,1-b]thiazole derivatives or pyran-3-carboxylates. For example, IR spectra verify the presence of cyano (C≡N) and ester (C=O) groups, while NMR resolves substituent positioning and reaction pathways .

Q. What are the optimal conditions for synthesizing ethyl cyanoacetate via transesterification of this compound?

  • Transesterification with ethanol using silicotungstic acid as a catalyst achieves high yields (up to 88%) under controlled conditions (e.g., 80°C, 10 hours). Key factors include catalyst loading (3–5 wt%), reaction time, and pH adjustment post-reaction to minimize side products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

  • This compound exhibits higher reactivity compared to ethyl or tert-butyl analogs in Guareschi–Thorpe syntheses due to reduced steric hindrance. For instance, in aqueous-phase reactions with ammonium carbonate, this compound forms cyanoacetamide intermediates more efficiently, enabling selective pyridine or pyridone formation depending on substituent electronic effects .

Q. What mechanistic insights explain this compound’s role as a glyoxylate anion synthon in copper-catalyzed aerobic oxidations?

  • This compound acts as a nucleophile in copper(I) iodide-catalyzed oxidations, enabling the construction of 1,2,5-tricarbonyl compounds. The reaction involves deprotonation to generate a stabilized enolate, which undergoes tandem oxidation and coupling with aldehydes or ketones. Aerobic oxygen serves as the terminal oxidant, with the cyano group enhancing electrophilicity at the α-carbon .

Q. What challenges arise when using this compound-derived reagents for persulfide detection in cellular systems?

  • The tag-switch method, which employs this compound to cleave disulfide bonds selectively, faces limitations in cell permeability and specificity. While effective in vitro, the reagent (e.g., MSBT) cannot penetrate membranes, restricting its use to lysed cells. Additionally, selectivity validation remains incomplete, as studies have only tested glutathionylated BSA and synthetic cystine derivatives .

Q. How can chemoselectivity be controlled in reactions of this compound with β-diketones vs. β-ketoesters?

  • This compound reacts with β-diketones via enamine intermediates (Path A) but with β-ketoesters via Knoevenagel adducts (Path B). The choice is governed by the electron-withdrawing nature of the carbonyl group: β-diketones favor nucleophilic attack, while β-ketoesters promote conjugate addition due to their lower electrophilicity .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound-based syntheses?

  • Detailed protocols must specify catalyst type, solvent purity, and reaction scale. For example, continuous-flow systems (e.g., epoxidation of electron-deficient olefins) require precise control of residence time and reagent stoichiometry to minimize byproducts like hydrogen peroxide .

Q. What analytical workflows are recommended for resolving contradictions in reaction outcomes involving this compound?

  • Cross-validate results using orthogonal techniques:

  • Chromatography : HPLC or GC-MS to quantify product ratios.
  • Kinetic studies : Monitor reaction progress under varied conditions (pH, temperature).
  • Computational modeling : Predict substituent effects on transition states (e.g., DFT calculations) .

Properties

IUPAC Name

methyl 2-cyanoacetate
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InChI

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3
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InChI Key

ANGDWNBGPBMQHW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CC#N
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Molecular Formula

C4H5NO2
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DSSTOX Substance ID

DTXSID8033649
Record name Methyl cyanoacetate
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Molecular Weight

99.09 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Acetic acid, 2-cyano-, methyl ester
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Vapor Pressure

0.13 [mmHg]
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CAS No.

105-34-0
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Retrosynthesis Analysis

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